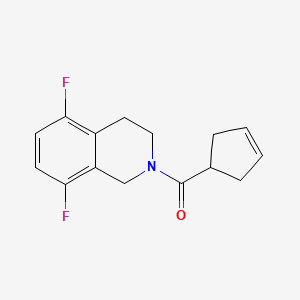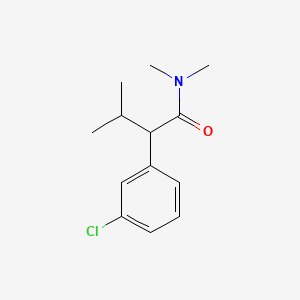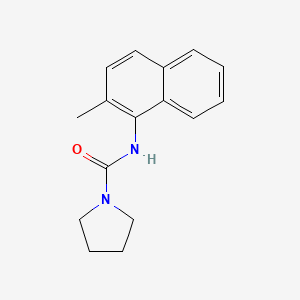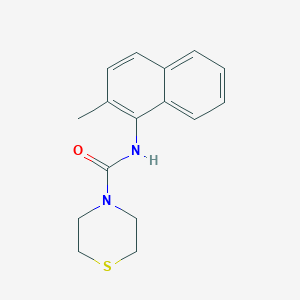
cyclopent-3-en-1-yl-(5,8-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopent-3-en-1-yl-(5,8-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)methanone, also known as DFIM, is a synthetic compound that has been studied for its potential use in scientific research.
Mecanismo De Acción
Cyclopent-3-en-1-yl-(5,8-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)methanone acts as a selective inhibitor of a specific class of protein kinases known as dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs). These kinases are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting these kinases, cyclopent-3-en-1-yl-(5,8-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)methanone can affect these processes and potentially be used in the treatment of various diseases.
Biochemical and Physiological Effects:
cyclopent-3-en-1-yl-(5,8-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)methanone has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that cyclopent-3-en-1-yl-(5,8-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)methanone can inhibit the activity of DYRKs and affect various cellular processes. In vivo studies have shown that cyclopent-3-en-1-yl-(5,8-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)methanone can affect the growth of cancer cells and improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cyclopent-3-en-1-yl-(5,8-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)methanone has several advantages for use in lab experiments. It is a selective inhibitor of DYRKs, making it useful in the study of various cellular processes. It is also relatively easy to synthesize and purify, making it readily available for use in research. However, cyclopent-3-en-1-yl-(5,8-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)methanone has some limitations, including its potential toxicity and lack of selectivity for specific DYRK isoforms.
Direcciones Futuras
There are several future directions for the study of cyclopent-3-en-1-yl-(5,8-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)methanone. One area of research is the development of more selective DYRK inhibitors based on the structure of cyclopent-3-en-1-yl-(5,8-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)methanone. Another area of research is the study of the effects of cyclopent-3-en-1-yl-(5,8-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)methanone on specific cellular processes and disease states. Additionally, cyclopent-3-en-1-yl-(5,8-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)methanone could be used in combination with other drugs to improve their efficacy in the treatment of various diseases.
Métodos De Síntesis
Cyclopent-3-en-1-yl-(5,8-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)methanone can be synthesized through a multistep process starting with commercially available starting materials. The synthesis involves the use of various reagents and catalysts, including palladium on carbon, sodium hydride, and trifluoroacetic acid. The final product is obtained through purification by column chromatography.
Aplicaciones Científicas De Investigación
Cyclopent-3-en-1-yl-(5,8-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)methanone has been studied for its potential use as a tool compound in scientific research. It has been shown to selectively inhibit a specific class of protein kinases, making it useful in the study of various cellular processes. cyclopent-3-en-1-yl-(5,8-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)methanone has also been studied for its potential use in the treatment of cancer and neurodegenerative diseases.
Propiedades
IUPAC Name |
cyclopent-3-en-1-yl-(5,8-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2NO/c16-13-5-6-14(17)12-9-18(8-7-11(12)13)15(19)10-3-1-2-4-10/h1-2,5-6,10H,3-4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHJQZCNBUTBOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C(C=CC(=C21)F)F)C(=O)C3CC=CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cyclopent-3-en-1-yl-(5,8-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-3-[(4-methyl-1,3-thiazol-2-yl)methyl]pyrimidin-4-one](/img/structure/B7630263.png)

![1-[(2,5-Dimethylthiophen-3-yl)methyl]-3-(5-hydroxypentan-2-yl)urea](/img/structure/B7630273.png)

![4-[(3-Fluorophenyl)sulfanylmethyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7630314.png)

![1-Methyl-3-[1-(2-morpholin-4-ylphenyl)ethyl]-1-propan-2-ylurea](/img/structure/B7630329.png)


![3-[(2-methylphenyl)methyl]-N-[4-(oxolan-2-yl)butan-2-yl]azetidine-1-carboxamide](/img/structure/B7630350.png)



![4-Bromo-2-methyl-5-(2-oxa-7-azaspiro[4.4]nonan-7-yl)pyridazin-3-one](/img/structure/B7630363.png)